molecular formula C10H13NO2 B13299497 Methyl 2-(3-methylpyridin-4-yl)propanoate

Methyl 2-(3-methylpyridin-4-yl)propanoate

Cat. No.: B13299497
M. Wt: 179.22 g/mol
InChI Key: DVDPOBLSQWQDJD-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylpyridin-4-yl)propanoate is an organic compound with the molecular formula C10H13NO2. It is a methyl ester derivative of 2-(3-methylpyridin-4-yl)propanoic acid. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylpyridin-4-yl)propanoate typically involves the esterification of 2-(3-methylpyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylpyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 2-(3-methylpyridin-4-yl)propanoic acid and methanol.

    Reduction: 2-(3-methylpyridin-4-yl)propanol.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original ester.

Scientific Research Applications

Methyl 2-(3-methylpyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylpyridin-4-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Methyl 2-(3-methylpyridin-4-yl)propanoate can be compared with other similar compounds such as:

    Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: This compound has a similar ester structure but with additional functional groups that can alter its reactivity and applications.

    Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate: Another ester derivative with slight variations in the alkyl chain, affecting its physical and chemical properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(3-methylpyridin-4-yl)propanoate

InChI

InChI=1S/C10H13NO2/c1-7-6-11-5-4-9(7)8(2)10(12)13-3/h4-6,8H,1-3H3

InChI Key

DVDPOBLSQWQDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(C)C(=O)OC

Origin of Product

United States

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